molecular formula C24H21BrN2O4 B11539871 3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11539871
M. Wt: 481.3 g/mol
InChI Key: ILQBEENINKGSOF-VULFUBBASA-N
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Description

3-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a bromobenzoate moiety, and a dimethylphenoxyacetamido group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with an amine to form the corresponding amide. The final step involves the reaction of the amide with 3-bromobenzoic acid under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE
  • 3-BROMOBENZOATE
  • DIMETHYLPHENOXYACETAMIDO

Uniqueness

3-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21BrN2O4

Molecular Weight

481.3 g/mol

IUPAC Name

[3-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C24H21BrN2O4/c1-16-6-3-7-17(2)23(16)30-15-22(28)27-26-14-18-8-4-11-21(12-18)31-24(29)19-9-5-10-20(25)13-19/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

ILQBEENINKGSOF-VULFUBBASA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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